molecular formula C26H21FN4O2 B2649512 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide CAS No. 931329-31-6

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide

Cat. No. B2649512
CAS RN: 931329-31-6
M. Wt: 440.478
InChI Key: KVDJCKCQDKKNAK-UHFFFAOYSA-N
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Description

The compound “2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide” has a molecular formula of C26H21FN4O2. It has an average mass of 440.469 Da and a monoisotopic mass of 440.164856 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C26H21FN4O2. It includes a benzyl group, a pyrazoloquinoline core, and a 4-methylphenyl group attached to an acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. It has a molecular formula of C26H21FN4O2, an average mass of 440.469 Da, and a monoisotopic mass of 440.164856 Da .

Scientific Research Applications

Benzodiazepine Receptor Ligands

Novel compounds with high affinity for central benzodiazepine receptors (BzR) were synthesized, including derivatives with potent antagonist properties in vitro. These findings contribute to understanding the hydrogen bonding receptor site H(2) and provide insights into the intrinsic activities of these compounds through binding assays and electrophysiological measurements (Carotti et al., 2003).

Cytotoxic Activity

Sulfonamide derivatives, including those with structural similarities, were synthesized and screened for their in vitro anticancer activity against breast and colon cancer cell lines. This research highlights the potential of these compounds in developing new anticancer drugs (Ghorab et al., 2015).

Acetylcholinesterase Inhibitors

Diversely substituted tacrine analogs were synthesized and evaluated for their inhibitory activity against acetylcholinesterase, showing potential for neuroprotective applications. These compounds offer a new avenue for the development of treatments for neurodegenerative diseases (Silva et al., 2011).

Antipsychotic Agents

A series of novel compounds were evaluated for their antipsychotic-like profile through behavioral animal tests. These compounds provide an alternative approach to antipsychotic therapy, potentially without the side effects associated with dopamine receptor interaction (Wise et al., 1987).

Catalytic Applications

Derivatives were synthesized and used in the preparation of catalysts for ketone reduction, demonstrating the utility of these compounds in facilitating chemical reactions. This research extends their application to the field of catalysis, highlighting their versatility (Facchetti et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the functional groups present .

properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2/c1-17-7-10-20(11-8-17)28-24(32)16-31-26(33)22-15-30(14-18-5-3-2-4-6-18)23-12-9-19(27)13-21(23)25(22)29-31/h2-13,15H,14,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDJCKCQDKKNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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